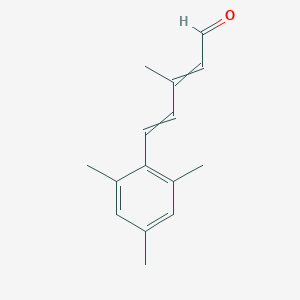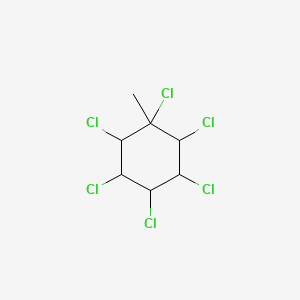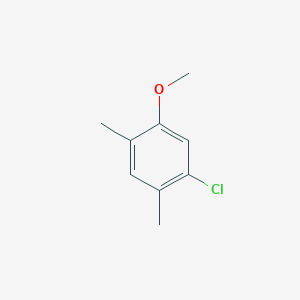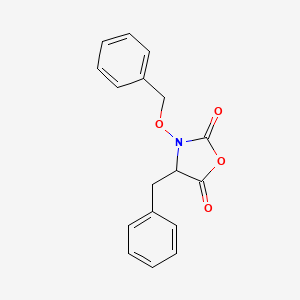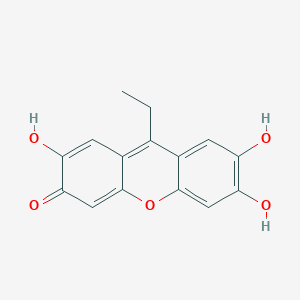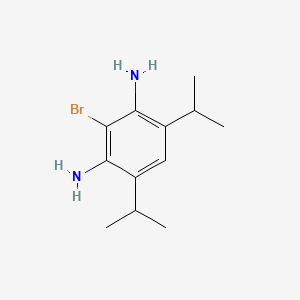
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfides or sulfoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions can include disulfides, sulfoxides, thiols, and sulfides, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular processes and potential therapeutic applications.
Medicine: Investigated for its potential use in treating various diseases and conditions, including its antioxidant properties and ability to modulate cellular pathways.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of L-Cysteine, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthalenyl)- involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant and mucolytic properties.
N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine: Studied for its role as a metabolite and its potential toxicological effects.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine: Known for its role in detoxification processes .
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
73092-91-8 |
|---|---|
Molekularformel |
C15H17NO4S |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-[(2-hydroxy-1,2-dihydronaphthalen-1-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H17NO4S/c1-9(17)16-12(15(19)20)8-21-14-11-5-3-2-4-10(11)6-7-13(14)18/h2-7,12-14,18H,8H2,1H3,(H,16,17)(H,19,20)/t12-,13?,14?/m0/s1 |
InChI-Schlüssel |
ZTYURBPPZDJPKW-HSBZDZAISA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1C(C=CC2=CC=CC=C12)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(4-hydroxyphenyl)methyl]-, diethyl ester](/img/structure/B14441994.png)
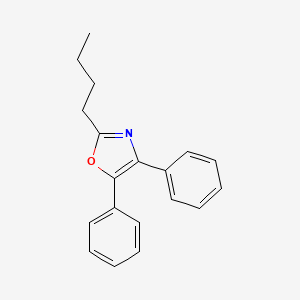
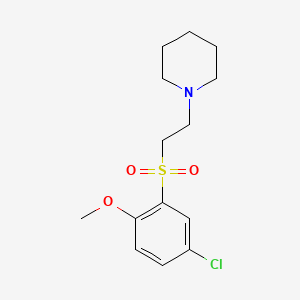
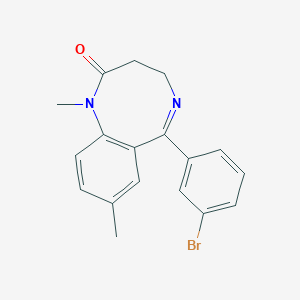

![Ethyl 2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylate](/img/structure/B14442010.png)
